tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-19(2,3)25-18(24)21-10-8-14(9-11-21)17(23)12-16(22)13-4-6-15(20)7-5-13/h4-7,14H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPNRUMOHGUQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678111 | |
| Record name | tert-Butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-49-5 | |
| Record name | tert-Butyl 4-[3-(4-bromophenyl)-3-oxopropanoyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate is an intermediate of Niraparib. Niraparib is a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
As a PARP inhibitor, Niraparib works by blocking the action of PARP proteins, which can help cancer cells repair their damaged DNA. By inhibiting PARP, the compound prevents the repair of DNA damage in cancer cells, leading to their death.
Biochemical Pathways
The compound affects the DNA repair pathway in cells. When the DNA in a cell is damaged, PARP proteins help to repair the damage. If the action of PARP is inhibited, the cell is unable to repair its DNA, and it dies. This is particularly effective in cancer cells, which have other defects in their DNA repair pathways.
Result of Action
The result of the action of this compound, through its role in the synthesis of Niraparib, is the inhibition of PARP. This leads to an accumulation of DNA damage in cancer cells, which ultimately results in cell death.
Biological Activity
tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate (CAS No. 1017781-49-5) is a chemical compound with potential biological activity. It belongs to a class of compounds that often exhibit pharmacological properties, including effects on neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula: C19H24BrNO4
- Molecular Weight: 410.30 g/mol
- Structure: The compound features a piperidine ring substituted with a tert-butyl group and a 4-bromophenyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various receptors and transporters in the central nervous system. Similar compounds have been studied for their effects on serotonin transporters (SERT), which are crucial in the regulation of mood and anxiety.
Inhibition of Serotonin Transport
Research indicates that brominated derivatives of piperidine compounds can inhibit serotonin reuptake, thus enhancing serotonergic neurotransmission. For instance, studies have shown that substituting different halogens on similar structures can significantly alter their inhibitory potency on SERT . This suggests that this compound may exhibit similar properties, potentially acting as an antidepressant or anxiolytic agent.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effect on SERT activity. These studies typically involve:
- Cell Lines: HEK293 cells expressing wild-type SERT.
- Assays: Measurement of serotonin uptake and competition binding assays using radiolabeled serotonin.
The results from these studies indicate that compounds with bromine substitutions tend to have varying degrees of inhibition on serotonin transport, which could be extrapolated to predict the activity of this compound .
Case Studies
A notable case study involved the evaluation of structural analogs of piperidine derivatives, where varying the substituents affected both binding affinity and inhibitory potency. For example, Br-paroxetine showed a decrease in binding affinity compared to its fluorinated counterpart, suggesting that bromine substitution might modulate pharmacological effects .
Comparative Analysis with Similar Compounds
| Compound Name | CAS No. | Molecular Weight | SERT Inhibition Potency |
|---|---|---|---|
| This compound | 1017781-49-5 | 410.30 g/mol | TBD |
| Br-paroxetine | 119356-77-3 | 365.24 g/mol | Moderate |
| Fluorinated Paroxetine | TBD | TBD | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula substitution (Cl for Br).
Key Findings:
Electronic Effects: The 4-bromophenyl group in the reference compound provides moderate electron-withdrawing effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions. In contrast, 4-fluorophenyl (higher electronegativity) and 2-trifluoromethylphenyl (stronger electron withdrawal) derivatives exhibit enhanced electrophilic character .
Synthetic Utility: The Boc group in all listed compounds enables amine protection during multi-step syntheses. However, formylpiperidine derivatives (e.g., CAS 137076-22-3) are more reactive toward nucleophiles due to the aldehyde functionality, unlike the stable ketone in the reference compound .
The 4-bromophenyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar substituents (e.g., hydroxyl groups in CAS 123855-51-6) .
Safety Profiles :
- Compounds with halogenated aryl groups (e.g., Br, Cl, F) generally exhibit similar toxicity profiles (oral and dermal hazards), but trifluoromethyl derivatives may pose additional environmental persistence risks .
Preparation Methods
Synthetic Strategy Overview
The synthesis of tert-Butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate generally involves:
- Preparation of the 4-bromo-substituted piperidine derivative protected with a tert-butyl carbamate (Boc) group.
- Construction of the 3-oxopropanoyl side chain bearing the 4-bromophenyl group.
- Coupling or acylation steps to attach the 3-(4-bromophenyl)-3-oxopropanoyl moiety to the Boc-protected piperidine.
Preparation of Boc-Protected 4-Bromopiperidine Intermediate
This intermediate, N-Boc-4-bromopiperidine , is a critical building block for the target compound.
Method Summary:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 4-Bromopiperidine hydrobromide salt, N,N-diisopropylethylamine (DIPEA), di-tert-butyl dicarbonate (Boc2O) | In dichloromethane (DCM), 0°C to room temperature, 18 h stirring | Quantitative (100%) | Reaction performed at 0°C for base addition, then Boc2O added dropwise; workup includes acid and brine washes, drying over Na2SO4, concentration under reduced pressure to yield yellow oil |
| 2 | Alternative: Triethylamine instead of DIPEA, THF solvent, 20°C, 48 h | 98% yield | Purification by flash chromatography |
- The base deprotonates the amine salt, allowing Boc protection.
- The reaction is typically carried out in DCM or THF.
- Workup involves aqueous acid wash to remove excess base and impurities, followed by organic phase drying and concentration.
Synthesis of 1-(4-Bromophenyl)piperidine Intermediate
This intermediate is relevant for the aryl substitution on the piperidine ring.
Method Summary:
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Bromobenzene, piperidine, potassium tert-butoxide or sodium tert-amylate | Sulfolane solvent, 150–180°C heating | High yield (not specified) | Nucleophilic aromatic substitution to form N-phenylpiperidine |
| 2 | N-phenylpiperidine, brominating reagent (N-bromosuccinimide or dibromohydantoin), catalyst tetra-n-butylammonium tetraphenylborate | Acetonitrile or dichloromethane solvent, 15–40°C | High yield (not specified) | Bromination at para position to give 1-(4-bromophenyl)piperidine; purification by vacuum distillation or recrystallization (DCM:n-heptane 1:4) |
This two-step process provides a route to 1-(4-bromophenyl)piperidine, a precursor for further elaboration.
Solubility and Stock Solution Preparation
For research applications, the compound's solubility and preparation of stock solutions are critical.
| Parameter | Details |
|---|---|
| Solubility | Requires appropriate solvent selection; heating to 37°C and ultrasonic oscillation improve solubility |
| Storage | Store at room temperature; prepared stock solutions stored at -80°C (use within 6 months) or -20°C (use within 1 month) |
| Stock Solution Preparation | Examples for 1 mg, 5 mg, 10 mg in various volumes for 1 mM, 5 mM, 10 mM concentrations in solvents like DMSO |
| In vivo formulation | Stepwise addition of solvents (DMSO master liquid, PEG300, Tween 80, water or corn oil) with mixing and clarification at each step |
These preparation guidelines support reproducible research use.
Summary Table of Key Preparation Steps
| Step | Intermediate/Product | Reagents/Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | N-Boc-4-bromopiperidine | 4-bromopiperidine hydrobromide, DIPEA or triethylamine, Boc2O, DCM or THF, 0–20°C, 18–48 h | 98–100% | Base-mediated Boc protection |
| 2 | 1-(4-bromophenyl)piperidine | Bromobenzene, piperidine, potassium tert-butoxide, sulfolane, 150–180°C | High | Nucleophilic aromatic substitution |
| 3 | Bromination of N-phenylpiperidine | N-bromosuccinimide or dibromohydantoin, tetra-n-butylammonium tetraphenylborate, DCM or acetonitrile, 15–40°C | High | Para-bromination |
| 4 | Coupling to form target compound | Activated acid derivative of 3-(4-bromophenyl)-3-oxopropanoic acid, Boc-protected piperidine, base or Lewis acid catalysis | Not specified | Acylation at piperidine 4-position |
Q & A
Q. What are common synthetic routes for tert-butyl 4-(3-(4-bromophenyl)-3-oxopropanoyl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine ring:
Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .
Acylation : React the Boc-protected piperidine with 3-(4-bromophenyl)-3-oxopropanoyl chloride in the presence of a coupling agent (e.g., HATU) and a tertiary amine (e.g., DIPEA) .
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
Key challenge: Avoiding diketone by-products during acylation; monitor reaction progress via TLC.
Q. How is the structure of this compound validated in synthetic workflows?
- Methodological Answer :
- NMR spectroscopy : Confirm the presence of the 4-bromophenyl group (δ 7.6–7.8 ppm for aromatic protons) and the Boc tert-butyl group (δ 1.4 ppm) .
- Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 438.3 (C19H23BrNO4).
- X-ray crystallography (if crystalline): Resolve piperidine chair conformation and keto-enol tautomerism of the 3-oxopropanoyl group .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store at –20°C in amber vials under inert gas (Ar/N2) to prevent hydrolysis of the Boc group or oxidation of the ketone .
- Conduct accelerated stability studies (40°C/75% RH for 14 days) to identify degradation products (e.g., free piperidine or bromophenyl diketones) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (DCM vs. THF), temperature (0–25°C), and stoichiometry (1.1–1.5 eq acyl chloride) to identify optimal conditions .
- Continuous flow chemistry : Mitigate exothermic side reactions during acylation by using microreactors with precise temperature control .
- By-product analysis : Use LC-MS to trace diketone impurities; introduce scavengers (e.g., polymer-bound DMAP) to improve purity .
Q. How does the 4-bromophenyl moiety influence biological activity in target validation studies?
- Methodological Answer :
- Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-chlorophenyl or unsubstituted phenyl) in enzymatic assays (IC50 values) to assess the role of bromine in hydrophobic binding .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina; validate with SPR binding assays .
- Metabolic stability : Evaluate bromine’s impact on CYP450-mediated degradation using liver microsomes .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays, cell passage number) .
- Orthogonal validation : Confirm hits using alternate methods (e.g., fluorescence polarization vs. radiometric assays) .
- Batch analysis : Compare impurity profiles (HPLC-UV/MS) of compound batches used in conflicting studies; impurities >0.5% may skew results .
Q. What computational tools predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- DFT calculations : Model transition states for nucleophilic attacks on the 3-oxopropanoyl group using Gaussian09 .
- pKa prediction : Estimate acidity of the α-hydrogens (keto-enol tautomers) with ACD/Labs Percepta to anticipate base-catalyzed side reactions .
- Solvent compatibility : Use Hansen solubility parameters to screen solvents for recrystallization (avoid DMF due to Boc cleavage risk) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
